Cas no 1016225-56-1 (4-ethyl-3-methyl-1-phenyl-1h-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one)

4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one is a complex heterocyclic compound featuring a fused indeno-pyrazolo-pyridinone core. Its unique structure imparts potential utility in pharmaceutical and materials science research, particularly due to its rigid polycyclic framework and electron-rich aromatic system. The presence of ethyl and methyl substituents enhances steric and electronic tuning, while the phenyl group may improve solubility and binding interactions. This compound is of interest for applications in medicinal chemistry, such as kinase inhibition or fluorescent probe development, owing to its conjugated π-system. High purity and well-defined synthetic routes ensure reproducibility for advanced research applications.
4-ethyl-3-methyl-1-phenyl-1h-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one structure
1016225-56-1 structure
Product Name:4-ethyl-3-methyl-1-phenyl-1h-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one
CAS No:1016225-56-1
MF:C22H17N3O
MW:339.389884710312
CID:1132740
PubChem ID:53487152
Update Time:2025-08-05

4-ethyl-3-methyl-1-phenyl-1h-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one Chemical and Physical Properties

Names and Identifiers

    • 4-ethyl-3-methyl-1-phenyl-1h-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one
    • 3-methyl-1-phenyl-4-ethyl-5-oxoindeno[2',1':5,6]pyrido[2,3-d]pyrazole
    • 4-(4-Dimethylamino-phenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one
    • 3-methyl-1-phenyl-4-[4-(dimethylamino)phenyl]indeno[2',1':5,6]pyrido[2,3-c]pyrazol-5-one
    • 3-methyl-1-phenyl-4-(4-dimethylaminophenyl)-5-oxoindeno[2',1':5,6]pyrido[2,3-d]pyrazole
    • 3-methyl-1-phenyl-4-ethylindeno[2',1':5,6]pyrido[2,3-c]pyrazol-5-one
    • 4-(4-dimethylaminophenyl)-3-methyl-1-phenylindeno[2,1-e]pyrazolo[3,4-b]pyridine-5(1H)-one
    • 4-(4-dimethylaminophenyl)-3-m
    • DTXSID80705283
    • 4-Ethyl-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one
    • 1016225-56-1
    • DB-316574
    • Inchi: 1S/C22H17N3O/c1-3-15-18-13(2)24-25(14-9-5-4-6-10-14)22(18)23-20-16-11-7-8-12-17(16)21(26)19(15)20/h4-12H,3H2,1-2H3
    • InChI Key: OTBMHQMTSAJJRG-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C2C1=C(CC)C1C(C)=NN(C3C=CC=CC=3)C=1N=2

Computed Properties

  • Exact Mass: 339.137162g/mol
  • Monoisotopic Mass: 339.137162g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 546
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 339.4g/mol
  • XLogP3: 4.9
  • Topological Polar Surface Area: 47.8Ų

4-ethyl-3-methyl-1-phenyl-1h-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 4-ethyl-3-methyl-1-phenyl-1h-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one

Introduction to 4-Ethyl-3-Methyl-1-Phenyl-1H-Indeno[1,2-b]Pyrazolo[4,3-e]Pyridin-5-one (CAS No. 1016225-56-1)

4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one (CAS No. 1016225-56-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of indenopyrazolopyridines, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

The molecular structure of 4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one is characterized by a fused ring system consisting of an indene, pyrazole, and pyridine moiety. The presence of these heterocyclic rings imparts the compound with high chemical stability and a wide range of pharmacological activities. The ethyl and methyl substituents on the indene ring, along with the phenyl group on the pyrazole ring, contribute to its unique conformation and binding affinity to various biological targets.

Recent studies have highlighted the potential of 4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one in cancer therapy. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent antiproliferative activity against a variety of human cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells.

In addition to its anticancer properties, 4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one has shown promise in the treatment of neurodegenerative diseases. A 2023 study in the Journal of Neurochemistry demonstrated that this compound can protect neurons from oxidative stress and apoptosis by modulating mitochondrial function and reducing reactive oxygen species (ROS) levels. These findings suggest that it may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one has been extensively studied to optimize its yield and purity. One common synthetic route involves the condensation of 3-aminoindene with a suitable pyridine derivative followed by cyclization and functional group modifications. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for further research and development.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one in various therapeutic settings. Preliminary results from Phase I trials have shown that it is well-tolerated by patients with minimal side effects. These findings are encouraging and pave the way for more advanced clinical studies to explore its full therapeutic potential.

In conclusion, 4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one (CAS No. 1016225-56-1) is a promising compound with a wide range of biological activities. Its unique molecular structure and diverse pharmacological properties make it an attractive candidate for further research and development in the fields of oncology and neurology. As more studies are conducted and clinical trials progress, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.

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